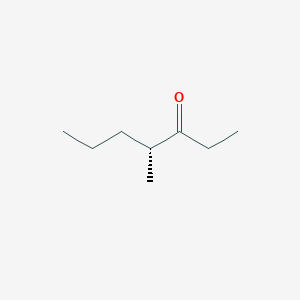

4R-Methylheptan-3-one

Description

Significance of Chiral Ketones in Natural Products Chemistry

Chiral ketones are a class of organic compounds that are widespread in nature and hold a position of considerable importance in the field of natural products chemistry. libretexts.org These molecules are characterized by a ketone functional group attached to a chiral center, leading to stereoisomers that can exhibit markedly different biological activities and sensory properties. libretexts.org For instance, the change in stereochemistry of the chiral ketone carvone (B1668592) is responsible for the distinct scents of spearmint and caraway. libretexts.org

The significance of chiral ketones extends to their role as versatile building blocks in organic synthesis. nih.govresearchgate.net They are crucial starting materials for the construction of complex natural products and their analogues. nih.gov A key transformation is the asymmetric reduction of prochiral ketones to produce chiral alcohols, which are themselves valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds. grafiati.comnih.gov Furthermore, the Baeyer-Villiger oxidation of chiral or racemic ketones can yield chiral lactones, which are pivotal intermediates in the synthesis of a wide array of biologically active natural products, including alkaloids, polyketides, and terpenoids. nih.gov

Beyond their role as synthetic precursors, chiral ketones can also function as organocatalysts in asymmetric reactions, offering a metal-free and operationally simple alternative to traditional transition-metal catalysts. grafiati.comrsc.org Their structural controllability and availability make them attractive for developing novel catalytic systems. rsc.org

Overview of 4R-Methylheptan-3-one's Biological and Synthetic Relevance

4-Methylheptan-3-one is a dialkyl ketone that has been identified as a naturally occurring compound, notably within the insect kingdom. smolecule.comnih.gov Its primary biological role is as a semiochemical, specifically an alarm pheromone, used for chemical communication by various ant species. nih.govebi.ac.uk It has been identified in the mandibular gland secretions of ants such as Pogonomyrmex barbatus, Atta sexdens, and army ants of the genus Eciton. smolecule.comebi.ac.ukpeerj.com When released, this compound can trigger alarm and defensive behaviors in other members of the colony. ebi.ac.ukpeerj.com

The stereochemistry of 4-methylheptan-3-one is critical to its biological function. The molecule possesses a single chiral center at the fourth carbon, leading to two enantiomers: (R)- and (S)-4-methylheptan-3-one. Research has shown that the (S)-(+)-enantiomer is the major and more biologically active alarm pheromone for the Texas leafcutter ant, Atta texana, while the (R)-(-)-enantiomer is significantly less active. smolecule.com This highlights the high degree of specificity in the chemoreception systems of insects. The importance of stereoisomerism is further emphasized by the related compound 4-methylheptan-3-ol, an insect pheromone whose different stereoisomers are active for different species. mdpi.comresearchgate.net

In addition to its role as a pheromone, 4-methylheptan-3-one is recognized for its characteristic odor and is utilized as a flavoring agent in some food products. smolecule.comnih.gov From a synthetic standpoint, its ketone functionality makes it a useful intermediate or precursor for the synthesis of other organic compounds. smolecule.comsolubilityofthings.com Ongoing research continues to explore its ecological significance and its precise role in the complex chemical signaling systems of insects. smolecule.com

Table 1: Physicochemical Properties of 4-Methylheptan-3-one This interactive table provides key computed properties for 4-methylheptan-3-one.

| Property | Value | Source |

| IUPAC Name | 4-methylheptan-3-one | sigmaaldrich.cn |

| Molecular Formula | C8H16O | nih.gov |

| Molecular Weight | 128.21 g/mol | nih.gov |

| Canonical SMILES | CCCC(C)C(=O)CC | smolecule.com |

| InChI Key | MVLRILUUXLBENA-UHFFFAOYSA-N | sigmaaldrich.cn |

| CAS Number | 6137-11-7 | sigmaaldrich.cn |

Current Research Paradigms and Challenges in Stereoselective Studies of Chiral Compounds

The study of chiral compounds like this compound is embedded within a rapidly evolving research landscape characterized by new paradigms and persistent challenges. A significant shift is the move towards integrating automation and artificial intelligence into organic chemistry. nso-journal.org This 'data-driven' approach aims to tackle long-standing puzzles, such as the prediction of enantioselectivity in asymmetric catalysis, by analyzing large datasets to refine reaction conditions and uncover the factors that govern stereoselectivity. nso-journal.org

Despite these advances, significant challenges remain. One of the primary hurdles is the synthesis of increasingly complex molecules. chiralpedia.com Many modern drug candidates and natural products feature multiple stereocenters or other complex chiral elements like atropisomerism, which exponentially increases the difficulty of synthesis, separation, and characterization. chiralpedia.com The stereospecific construction of carbon-carbon bonds, particularly Csp³-hybridized centers, remains a formidable challenge in synthetic chemistry. nso-journal.org Tandem catalysis, where multiple stereocenters are formed in a single sequence, is an emerging paradigm to address this complexity efficiently. nih.gov

Another major area of challenge lies in the analytical methods used to assess stereoselectivity. nih.gov While techniques such as high-performance liquid chromatography (HPLC), gas chromatography (GC), and supercritical fluid chromatography (SFC) with chiral stationary phases are the workhorses of chiral analysis, they can be expensive and lack universal applicability. chiralpedia.comnih.gov Developing new methods for the robust detection and quantification of enantiomers in complex mixtures remains a critical goal. nih.govresearchgate.net Ultimately, a fundamental challenge across the field is to develop a predictive, first-principles understanding of the molecular interactions that give rise to enantioselectivity, whether in catalysis or on chiral surfaces. researchgate.net

Table 2: Biological Activity of 4-Methylheptan-3-one Enantiomers in Atta texana This table details the differing biological roles of the two stereoisomers of 4-methylheptan-3-one as alarm pheromones in the Texas leafcutter ant.

| Stereoisomer | Biological Activity | Enantiomeric Purity | Source |

| (S)-(+)-4-Methyl-3-heptanone | Major alarm pheromone | >99% ee | smolecule.com |

| (R)-(-)-4-Methyl-3-heptanone | Less biologically active | 97-99% ee | smolecule.com |

Table 3: Overview of Key Analytical Techniques in Stereoselective Studies This interactive table summarizes the primary methods used for the analysis of chiral compounds, along with their associated challenges.

| Analytical Technique | Principle | Key Challenges | Source |

| Chiral Chromatography (HPLC, GC, SFC) | Differential interaction of enantiomers with a chiral stationary phase (CSP) leads to separation. | Cost of chiral columns; CSPs are not universally applicable; method development can be extensive. | nih.gov |

| NMR with Chiral Auxiliaries | Enantiomers are converted into diastereomers using chiral derivatizing or solvating agents, which can be distinguished by NMR. | Requires derivatization; potential for kinetic resolution errors; reagent purity is critical. | nih.gov |

| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light by chiral molecules. | Requires a chromophore near the stereocenter; can be difficult to interpret for complex molecules without computational support. | chiralpedia.com |

Structure

3D Structure

Properties

Molecular Formula |

C8H16O |

|---|---|

Molecular Weight |

128.21 g/mol |

IUPAC Name |

(4R)-4-methylheptan-3-one |

InChI |

InChI=1S/C8H16O/c1-4-6-7(3)8(9)5-2/h7H,4-6H2,1-3H3/t7-/m1/s1 |

InChI Key |

MVLRILUUXLBENA-SSDOTTSWSA-N |

Isomeric SMILES |

CCC[C@@H](C)C(=O)CC |

Canonical SMILES |

CCCC(C)C(=O)CC |

Origin of Product |

United States |

Stereochemistry and Enantiomeric Purity of 4r Methylheptan 3 One

Conformational Analysis of 4R-Methylheptan-3-one and its Stereoisomers

The conformational analysis of acyclic molecules like this compound involves the examination of the spatial arrangements of atoms that can be interconverted by rotation about single bonds. These different arrangements are known as conformations or rotamers. The relative stability of these conformations is influenced by a combination of steric and electronic effects.

For a chiral ketone such as this compound, the conformations around the single bond between the chiral center (C4) and the carbonyl group (C3) are of particular interest as they can influence the molecule's reactivity and interaction with other chiral molecules, such as biological receptors. The substituents around this bond are a methyl group, a propyl group, a hydrogen atom, and the ethyl ketone moiety.

The preferred conformations of acyclic ketones are often dictated by the avoidance of steric hindrance and the optimization of stabilizing electronic interactions. A key factor in the conformational preference of alpha-chiral ketones is the minimization of allylic 1,3-strain (A1,3 strain), which is a type of steric strain between a substituent on the chiral center and a substituent on the sp2-hybridized carbonyl carbon. Alkyl aldehydes and ketones tend to adopt conformations where a smaller substituent at the alpha-carbon eclipses the carbonyl group to allow for stabilizing hyperconjugation between a C-H or C-C bond and the π* orbital of the carbonyl group.

Considering this compound, rotation around the C3-C4 bond would lead to various staggered and eclipsed conformations. The most stable conformations are likely to be those that minimize steric interactions between the larger propyl and ethyl groups while allowing for favorable electronic interactions. Theoretical models suggest that the conformation where the smallest substituent on the chiral carbon (the hydrogen atom) is eclipsed with the carbonyl oxygen is often of lowest energy. However, the relative energies of the different conformations would be influenced by the size of the other substituents.

Without specific experimental or high-level computational data for this compound, a definitive conformational analysis remains speculative. However, the principles of allylic strain and steric hindrance provide a framework for predicting the most probable low-energy conformations.

Impact of Stereoisomerism on Biological Activity and Specificity

The stereochemistry of a molecule is often critical for its biological function, as living systems are themselves chiral. The interaction of a chiral molecule with a biological receptor is frequently stereospecific, meaning that one stereoisomer may elicit a strong biological response while another may be inactive or even inhibitory. This is particularly true for semiochemicals like pheromones. While much of the research in this area has focused on the corresponding alcohol, 4-methyl-3-heptanol (B77350), the stereochemistry of its precursor, 4-methylheptan-3-one, is the determining factor for the ultimate stereochemistry of the alcohol.

The enantiomers of 4-methylheptan-3-one have been identified as having distinct biological roles, particularly as alarm pheromones in certain species of ants. For instance, (S)-4-methylheptan-3-one is a principal alarm pheromone for the Texas leaf-cutting ant (Atta texana) and Atta cephalotes. nih.gov This stereospecificity highlights the precise molecular recognition that occurs at the insect's chemoreceptors. The (R)-enantiomer, this compound, does not elicit the same alarm response in these species, demonstrating a clear example of stereospecific behavioral response.

The biological activity of the stereoisomers of the corresponding alcohol, 4-methyl-3-heptanol, further underscores the importance of the stereochemistry of the parent ketone. For example, in the almond bark beetle (Scolytus amygdali), only a specific stereoisomer of 4-methyl-3-heptanol acts as an aggregation pheromone, while others can be inhibitory. semanticscholar.org The synthesis of these specific alcohol stereoisomers often starts from the corresponding chiral ketone, making the enantiomeric purity of this compound crucial for obtaining the desired biologically active alcohol.

| Compound | Species | Biological Response |

|---|---|---|

| (S)-4-Methylheptan-3-one | Atta texana, Atta cephalotes | Principal alarm pheromone |

| (R)-4-Methylheptan-3-one | Atta texana, Atta cephalotes | Inactive as an alarm pheromone |

The biological response to a pheromone is often dependent on its concentration, and in the case of chiral pheromones, the dose-response relationship can differ between enantiomers. While specific dose-response curves for the enantiomers of 4-methylheptan-3-one are not extensively detailed in the available literature, general principles of pheromone perception suggest that the active enantiomer will have a lower response threshold than the inactive or less active enantiomer.

For the active (S)-enantiomer in Atta species, a certain concentration is required to trigger the alarm behavior. Below this threshold, the compound may not elicit a response, while at very high concentrations, it could potentially lead to habituation or a different behavioral outcome. The dose-dependent nature of these responses is a critical aspect of chemical communication in insects and is intrinsically linked to the stereospecificity of the receptor interactions.

Absolute Configuration Determination Methodologies

Determining the absolute configuration of a chiral molecule, such as assigning the (R) or (S) configuration to the stereocenter in 4-methylheptan-3-one, is a fundamental task in stereochemistry. Several methodologies can be employed for this purpose.

One of the most definitive methods is X-ray crystallography . wikipedia.org If a suitable single crystal of an enantiomerically pure sample or a derivative can be obtained, X-ray diffraction analysis can provide the precise three-dimensional arrangement of atoms in the molecule, thus unambiguously determining its absolute configuration. wikipedia.org

Chiroptical methods , which measure the differential interaction of a chiral molecule with polarized light, are also powerful tools. Circular Dichroism (CD) spectroscopy is particularly useful for chiral ketones. The "Octant Rule" is an empirical rule that relates the sign of the Cotton effect in the CD spectrum of a chiral cyclohexanone (B45756) to the spatial disposition of substituents around the carbonyl chromophore. While 4-methylheptan-3-one is an acyclic ketone, similar principles relating the conformation of the molecule to the observed CD spectrum can be applied to aid in the assignment of its absolute configuration.

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine absolute configuration, often through the use of chiral derivatizing agents or chiral solvating agents. For ketones, conversion to a diastereomeric derivative, for example, by reaction with a chiral reagent, can lead to distinguishable NMR spectra for the two diastereomers. Analysis of the differences in chemical shifts can then be used to deduce the absolute configuration of the original ketone.

Finally, the absolute configuration of a chiral molecule can be determined by chemical correlation to a compound of known absolute configuration. For example, if this compound can be synthesized from or converted to a compound whose absolute stereochemistry has been unequivocally established, its own absolute configuration can be inferred. The synthesis of (3R,4R)-(+)- and (3S,4R)-(+)-4-methylheptan-3-ol has been used to determine the absolute configuration of the naturally occurring (-)-4-methylheptan-3-ol, demonstrating the utility of this approach. semanticscholar.org

| Methodology | Principle | Application to this compound |

|---|---|---|

| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the 3D atomic arrangement. | Requires the formation of a suitable crystal of an enantiomerically pure sample or derivative. |

| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left and right circularly polarized light by a chiral molecule. | The sign of the Cotton effect, interpreted through empirical rules, can be related to the absolute configuration. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of chiral auxiliaries to form diastereomers with distinct NMR spectra. | Analysis of chemical shift differences in the spectra of diastereomeric derivatives can reveal the absolute configuration. |

| Chemical Correlation | Synthesis from or conversion to a compound of known absolute configuration. | Relating the stereochemistry of this compound to a known chiral precursor or product. |

Advanced Synthetic Methodologies for 4r Methylheptan 3 One

Enantioselective Synthesis Strategies for 4R-Methylheptan-3-one

The creation of the single chiral center in this compound requires precise control over the bond-forming event at the α-carbon to the carbonyl group. Chemical strategies have evolved from classical approaches to highly sophisticated methods that provide excellent levels of stereoselectivity.

Asymmetric Alkylation Reactions

The direct asymmetric α-alkylation of a simple, acyclic ketone like 3-pentanone (B124093) to introduce a methyl group stereoselectively represents a significant challenge in synthetic organic chemistry. A general and highly efficient method for the direct asymmetric alkylation of such ketones remains an unmet goal in the field nih.gov. The primary difficulties lie in controlling the regioselectivity of enolate formation and achieving high enantioselectivity in the subsequent alkylation step without the influence of a directing group. While significant progress has been made in organocatalysis and transition-metal catalysis for cyclic ketones, these methods have seen limited general success with flexible, acyclic substrates nih.gov. Consequently, stoichiometric approaches, particularly those employing chiral auxiliaries, have proven to be more reliable and effective for synthesizing compounds like this compound with high enantiomeric purity.

Chiral Auxiliary-Mediated Approaches (e.g., SAMP-/RAMP-Hydrazone Method)

A powerful and widely applied strategy for the asymmetric α-alkylation of ketones involves the use of chiral auxiliaries, which are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. The Enders SAMP/RAMP hydrazone method is a preeminent example of this approach and has been successfully used for the synthesis of 4-methyl-3-heptanone (B36217) orgsyn.orgmit.edunih.gov. The auxiliaries, (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its enantiomer (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP), are derived from proline orgsyn.org.

The synthesis is a three-step sequence:

Hydrazone Formation: The starting ketone, 3-pentanone, is condensed with the chiral auxiliary to form a chiral hydrazone. To synthesize (4R)-methylheptan-3-one, the RAMP auxiliary would be used. The analogous synthesis of (4S)-methylheptan-3-one uses the SAMP auxiliary orgsyn.orgmit.edu.

Diastereoselective Alkylation: The hydrazone is deprotonated with a strong base, typically lithium diisopropylamide (LDA), to form a chiral azaenolate. This intermediate is then alkylated with an electrophile, in this case, propyl iodide. The bulky chiral auxiliary effectively shields one face of the azaenolate, forcing the alkyl group to approach from the less hindered side, thereby inducing high diastereoselectivity mit.edu.

Auxiliary Cleavage: The resulting alkylated hydrazone is cleaved to regenerate the ketone and release the chiral auxiliary, which can be recovered. Ozonolysis is a common method for this cleavage, yielding the desired α-alkylated ketone with high enantiomeric excess orgsyn.orgmit.edu.

This methodology provides virtually complete asymmetric induction, leading to the target ketone with excellent enantioselectivity, often exceeding 95% ee mit.edu.

| Starting Ketone | Chiral Auxiliary | Electrophile | Key Steps | Final Product | Reported Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| 3-Pentanone | SAMP | Propyl Iodide | 1. Hydrazone formation 2. LDA metalation, Alkylation 3. Ozonolysis | (S)-4-Methylheptan-3-one | >95% mit.edu |

| 3-Pentanone | RAMP | Propyl Iodide | 1. Hydrazone formation 2. LDA metalation, Alkylation 3. Ozonolysis | (R)-4-Methylheptan-3-one | >95% (inferred) mit.edunih.gov |

Stereoselective Reduction of Ketone Precursors

An alternative enantioselective strategy involves the stereoselective reduction of an achiral precursor molecule where the reduction itself creates the desired stereocenter. For the synthesis of this compound, a suitable precursor is the α,β-unsaturated ketone 4-methylhept-4-en-3-one. The key transformation is the asymmetric reduction of the carbon-carbon double bond (conjugate reduction) to establish the chiral center at the C4 position.

While various chemical methods exist for asymmetric conjugate reduction, biocatalysis using enzymes known as ene-reductases has emerged as a particularly powerful and highly selective approach for this transformation nih.govmdpi.com. This enzymatic method offers excellent control over the stereochemistry of the newly formed chiral center, as detailed in the biocatalysis section below.

Biocatalytic Approaches to Chiral Ketones and Related Alcohols

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform challenging chemical transformations. For the synthesis of chiral compounds like this compound, enzymes offer a green and effective alternative to traditional chemical methods, often operating under mild conditions with exceptional stereocontrol.

Ene-Reductase (ER) and Alcohol Dehydrogenase (ADH) Applications in Stereoselective Transformations

Ene-reductases (ERs), particularly those from the Old Yellow Enzyme (OYE) family, are flavin-dependent enzymes that catalyze the asymmetric reduction of activated carbon-carbon double bonds, such as those in α,β-unsaturated ketones nih.govnih.gov. This capability is ideally suited for the synthesis of this compound from its unsaturated precursor, 4-methylhept-4-en-3-one.

The stereochemical outcome of the reduction is dependent on the specific ene-reductase used. Research has shown that the ene-reductase OYE2.6 from the yeast Pichia stipitis reduces 4-methylhept-4-en-3-one to yield the desired (4R)-4-methylheptan-3-one with high enantioselectivity nih.govmdpi.com. Conversely, other ERs, such as a mutant of OYE1, can produce the (4S)-enantiomer nih.gov. This enzyme-dependent selectivity allows for precise control over the synthesis of either enantiomer of the target ketone.

Following the formation of the chiral ketone, alcohol dehydrogenases (ADHs) can be employed to further reduce the carbonyl group to the corresponding alcohol, 4-methylheptan-3-ol. ADHs also exhibit high stereoselectivity, enabling the synthesis of specific diastereomers of the final alcohol product nih.gov.

| Substrate | Enzyme (Ene-Reductase) | Product | Enantioselectivity |

|---|---|---|---|

| 4-Methylhept-4-en-3-one | OYE2.6 (from Pichia stipitis) | (4R)-4-Methylheptan-3-one | High (leading to >99% de for final alcohol) nih.gov |

| 4-Methylhept-4-en-3-one | OYE1-W116V mutant | (4S)-4-Methylheptan-3-one | High (leading to 94% de for final alcohol) nih.gov |

One-Pot Multi-Enzymatic Syntheses

A highly efficient application of biocatalysis is the development of one-pot, multi-enzyme cascade reactions where multiple sequential steps are performed in a single reaction vessel. This approach has been successfully implemented for the synthesis of all four stereoisomers of 4-methylheptan-3-ol, a process in which this compound is a key intermediate nih.govnih.govresearchgate.net.

The process begins with the unsaturated ketone 4-methylhept-4-en-3-one. The synthesis of the (3R,4R) and (3S,4R) stereoisomers of the final alcohol proceeds through the (4R)-ketone intermediate nih.gov.

First Reduction (ER): The ene-reductase OYE2.6 is added to the reaction mixture to catalyze the stereoselective reduction of the C=C bond, producing (4R)-4-methylheptan-3-one nih.gov.

Second Reduction (ADH): After the first reaction is complete, a specific alcohol dehydrogenase (e.g., ADH270 for the (3R)-alcohol or ADH440 for the (3S)-alcohol) is added to reduce the carbonyl group nih.gov.

Cofactor Regeneration: Both ERs and ADHs require a hydride source, typically from the cofactor NADPH. To make the process cost-effective, a cofactor regeneration system is included in the pot. A common system uses glucose dehydrogenase (GDH) and glucose to continuously convert NADP+ back to NADPH nih.gov.

Chemo-Enzymatic Hybrid Syntheses

Chemo-enzymatic synthesis represents a powerful strategy that combines the versatility of traditional chemical reactions with the high selectivity and efficiency of biocatalysis. This hybrid approach is particularly advantageous for the synthesis of chiral molecules like this compound, where the creation of a specific stereocenter is crucial.

A prominent chemo-enzymatic route to this compound begins with the chemical synthesis of the precursor, 4-methylhept-4-en-3-one. This α,β-unsaturated ketone is readily prepared via a mixed aldol (B89426) condensation, a classic carbon-carbon bond-forming reaction. This initial chemical step provides the necessary carbon skeleton for subsequent enzymatic modification.

The key to establishing the desired (R)-stereochemistry at the C4 position lies in the highly selective enzymatic reduction of the carbon-carbon double bond of 4-methylhept-4-en-3-one. This transformation is catalyzed by ene-reductases (ERs), a class of enzymes belonging to the Old Yellow Enzyme (OYE) family. These enzymes are flavin-dependent and facilitate the stereospecific trans-addition of hydrogen across an activated alkene.

Research has demonstrated that specific ene-reductases exhibit high selectivity for the production of the (4R)-enantiomer. For instance, the ene-reductase OYE2.6 from Pichia stipitis has been identified as an effective biocatalyst for this reaction. nih.gov The enzymatic reduction is typically carried out in an aqueous buffer system, often with a co-solvent like DMSO to improve the solubility of the substrate. nih.gov A crucial aspect of this enzymatic step is the regeneration of the nicotinamide (B372718) cofactor (NAD(P)H), which is essential for the enzyme's activity. This is commonly achieved by employing a cofactor regeneration system, such as using glucose and glucose dehydrogenase (GDH). nih.gov

This chemo-enzymatic approach effectively decouples the construction of the molecular framework from the introduction of chirality. The initial chemical synthesis provides the substrate in large quantities, while the subsequent enzymatic step ensures the high enantiomeric purity of the final product.

| Step | Reaction | Catalyst/Reagents | Key Features |

| 1 | Mixed Aldol Condensation | Aldehyde, Ketone, Acid/Base catalyst | Forms the C-C backbone of the precursor |

| 2 | Asymmetric Bioreduction | 4-methylhept-4-en-3-one | Ene-reductase (e.g., OYE2.6) |

| NAD(P)H cofactor | Glucose/GDH for cofactor regeneration |

Development of Scalable and Cost-Effective Synthetic Routes

The transition from a laboratory-scale synthesis to a scalable and cost-effective industrial process presents a significant challenge. For the production of this compound, the development of such routes is critical for its practical application, for instance, in integrated pest management strategies that utilize pheromones.

The chemo-enzymatic route described above offers a promising foundation for a scalable process due to several inherent advantages of biocatalysis. Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH), which reduces energy consumption and the need for specialized, corrosion-resistant equipment. rsc.org Their high selectivity often minimizes the formation of by-products, simplifying downstream purification processes and reducing waste generation. rsc.org

The efficiency of the cofactor regeneration system is also paramount for a cost-effective process. While glucose/GDH is a well-established system, research into alternative, more economical regeneration methods is ongoing.

Furthermore, process optimization plays a crucial role in scalability. This includes increasing the substrate loading, optimizing the reaction time, and developing efficient methods for product extraction and purification. The use of whole-cell biocatalysts, which contain the necessary enzymes and cofactor regeneration systems within the microbial cells, can sometimes offer a more cost-effective alternative to using isolated enzymes, although this can introduce challenges related to competing cellular reactions and more complex purification.

Recent advancements in the field of biocatalysis, including the discovery of novel and more robust ene-reductases from various microorganisms and the development of engineered enzymes with improved activity and stability, continue to enhance the potential for the scalable and cost-effective production of chiral ketones like this compound. acs.org The integration of biocatalytic steps into chemical manufacturing processes is a growing trend, driven by the demand for more sustainable and economical production methods for enantiomerically pure compounds.

| Parameter | Conventional Chemical Synthesis | Chemo-Enzymatic Synthesis | Considerations for Scalability |

| Stereoselectivity | Often requires chiral auxiliaries or catalysts, which can be expensive. | High enantiomeric excess achievable with selective enzymes. | Enzyme selection and engineering for optimal performance. |

| Reaction Conditions | May involve harsh reagents, high temperatures, and pressures. | Mild conditions (aqueous, near-neutral pH, room temp.). | Reduced energy costs and equipment requirements. |

| By-products/Waste | Can generate significant amounts of waste. | Generally produces fewer by-products, leading to cleaner reactions. | Simplified purification and reduced environmental impact. |

| Catalyst Cost | Cost of chiral ligands and metal catalysts can be high. | Enzyme production costs are decreasing; immobilization allows for reuse. | Development of robust and reusable biocatalysts. |

| Cofactor Requirement | Not applicable. | Requires a stoichiometric amount of NAD(P)H; efficient regeneration is key. | Cost and efficiency of the cofactor regeneration system. |

Biological Roles and Semiochemical Functions of 4r Methylheptan 3 One

Identification as an Alarm Pheromone in Insect Species (e.g., Ants, Harvestmen)

4R-Methylheptan-3-one, a volatile ketone, is a well-documented alarm pheromone in several species of social insects, particularly within the ant family (Formicidae). It is a key component of the mandibular gland secretions in many ants and serves as a primary signal to alert colony members to immediate threats. frontiersin.org Its identification as a semiochemical—a chemical substance that carries a message—has been crucial to understanding the complex communication systems that govern insect societies.

Prominent examples of ant species that utilize this compound include those from the genus Pogonomyrmex (harvester ants) and Atta (leaf-cutter ants). For instance, 4-methyl-3-heptanone (B36217) has been definitively identified as the alarm pheromone for the red harvester ant, Pogonomyrmex barbatus, and the Texas leaf-cutting ant, Atta texana. usda.govresearchgate.net In these species, the release of the pheromone from the head of a single worker can initiate a rapid and coordinated defensive response throughout the nearby population. Research has shown that while (S)-4-methyl-3-heptanone is the active enantiomer in harvester ants, other insects, such as the parasitoid wasp Leiophron uniformis, also produce the same compound, likely for defensive purposes rather than alarm signaling. researchgate.netchemical-ecology.net

While the outline mentions harvestmen (Order Opiliones) as potential users of this compound, a review of their chemical ecology indicates that their defensive secretions are primarily composed of other chemical classes. Harvestmen possess repugnatorial glands that release a variety of deterrent compounds, most commonly quinones, phenols, and other ketones, but 4-methyl-3-heptanone is not a typically reported component of these secretions. danielproudlab.comwikipedia.orgscispace.com Therefore, its role as an alarm pheromone is most strongly and specifically established in ants.

| Species | Common Name | Family | Role of this compound |

| Pogonomyrmex barbatus | Red Harvester Ant | Formicidae | Alarm Pheromone researchgate.netchemical-ecology.net |

| Atta texana | Texas Leaf-cutting Ant | Formicidae | Alarm Pheromone usda.gov |

| Pogonomyrmex rugosus | Rough Harvester Ant | Formicidae | Alarm Pheromone researchgate.net |

| Pogonomyrmex californicus | California Harvester Ant | Formicidae | Alarm Pheromone researchgate.net |

Mechanisms of Pheromonal Communication in Social Insects

Pheromonal communication is the bedrock of social insect organization, enabling the transmission of complex information regarding danger, food, and colony status. This compound exemplifies a "releaser" pheromone, which triggers an immediate and transient behavioral response in the receiving individual.

Within a single species (intraspecific), this compound functions as a graded signal, meaning the behavioral response of receiving individuals changes based on the concentration of the pheromone detected. This allows for a nuanced and appropriate reaction to varying levels of threat.

Studies on the leaf-cutter ant Atta texana have demonstrated this concentration-dependent response clearly. usda.gov

Low Concentration: At very low concentrations (e.g., 5.7 x 10⁻¹³ g/cm³), the pheromone acts as an attractant. usda.gov Workers detect the signal, raise their heads and antennae, and move toward the source of the emission. This initial attraction serves to recruit other workers to investigate a potential disturbance without causing widespread panic.

High Concentration: At significantly higher concentrations (e.g., 5.7 x 10⁻¹² g/cm³), the same compound triggers a full-blown alarm. usda.gov This response is characterized by rapid, random running, open mandibles, and aggressive challenging of other workers. This state of high alert prepares the colony for a direct confrontation with a predator or other significant threat.

This mechanism allows for an efficient response; a minor disturbance releases a small amount of pheromone, leading to localized recruitment, while a major attack releases a larger plume, causing a colony-wide defensive mobilization.

The influence of this compound extends beyond the colony, playing a role in interactions between different species (interspecific). In the field of chemical ecology, chemicals that mediate such interactions are known as allelochemicals. When an organism (the receiver) uses a chemical signal from another species (the emitter) to its own benefit, the signal is termed a kairomone.

The alarm pheromone of ants is a classic example of a kairomone. Specialized natural enemies of ants have evolved to "eavesdrop" on this chemical communication to locate their hosts. frontiersin.orgscienceopen.comnsf.gov For example, certain species of phorid flies, which are parasitoids of ants, are attracted to 4-methyl-3-heptanone. frontiersin.org When an ant colony is disturbed and releases its alarm pheromone, these flies exploit the signal to pinpoint the location of potential hosts for their larvae. frontiersin.orgscienceopen.com In this context, the pheromone, intended to protect the ant colony, inadvertently signals its presence to a predator, demonstrating the complex ecological dynamics mediated by a single chemical compound.

Interactions with Biological Systems and Behavioral Modulation

The release of this compound directly interacts with the sensory systems of insects, leading to profound and immediate modulation of their behavior. This interaction is fundamental to the survival and social cohesion of the colony, especially in response to danger.

The primary influence of this alarm pheromone on colony social behavior is the rapid shift from organized, routine activities (like foraging or brood care) to a state of collective defense. The pheromone acts as a synchronizing agent, ensuring that a large number of individuals respond to a threat in a coordinated manner.

The graded response detailed earlier is central to this modulation. The initial attraction at low concentrations fosters group cohesion and investigation, while the high-alert state at greater concentrations primes the workforce for aggression. This chemical signal can override other behavioral cues, compelling workers to abandon their current tasks and contribute to the colony's defense. The result is an emergent social behavior—a mass defensive response—that is far more effective than the sum of individual actions.

The release of this compound is a direct and adaptive response to environmental threats, such as the presence of a predator, a competing ant colony, or the physical disturbance of the nest. The behavioral cascade initiated by the pheromone is tailored to counter such threats.

Recruitment: The attractive properties of the pheromone at lower concentrations ensure that sufficient numbers of workers are drawn to the location of the threat.

Aggression: The alarm response at higher concentrations, characterized by open mandibles and aggressive posturing, prepares the recruited workers for combat. usda.gov

Repellency: In the field, very high concentrations of the pheromone can also act as a repellent, which may help to drive away intruders or prevent ants from approaching an overwhelming danger. usda.gov

This chemically mediated response system allows the colony to react swiftly and effectively to protect its resources, brood, and queen from a wide range of external dangers.

| Behavioral Response in Atta texana | Pheromone Concentration | Social Function |

| Detection & Attraction | Low (e.g., 1 part per million dilution) | Investigation and recruitment of workers to a potential disturbance. usda.gov |

| Alarm & Aggression | High (e.g., 1 part per 100,000 dilution) | Mass mobilization and preparation for colony defense against an immediate threat. usda.gov |

Biosynthetic Pathways of this compound (e.g., Polyketide/Fatty Acid Pathway)

The biosynthesis of 4-methyl-3-heptanone in insects proceeds through a metabolic pathway that is characteristic of polyketide or fatty acid synthesis. nih.govrsc.org Research utilizing stable isotope-labelled probes has demonstrated that the carbon skeleton of this compound is constructed from three propionate units. nih.govrsc.orgfao.org This process involves a modular polyketide/fatty-acid-type synthase enzyme system.

The pathway begins with the selection of a starter unit, which then undergoes sequential condensation with extender units. In the case of 4-methyl-3-heptanone, the biosynthesis involves the head-to-tail linkage of three propionyl-CoA units. fao.orgsmolecule.com Polyketide synthases (PKSs) are multi-domain enzymes that catalyze these condensation reactions. wikipedia.orgnih.gov The growing polyketide chain is assembled on the PKS enzyme complex. Following the chain elongation from the three propionate precursors, the final steps likely involve the cleavage of the resulting β-ketothioester and subsequent decarboxylation to yield the final ketone product. smolecule.com This biosynthetic route, which resembles fatty acid synthesis, is a common strategy in nature for producing a wide variety of secondary metabolites. wikipedia.orgwikipedia.org

Table 1: Key Stages in the Biosynthesis of 4-Methylheptan-3-one

| Stage | Description | Precursors/Intermediates | Enzyme System |

|---|---|---|---|

| Initiation | Selection of the initial building block for the carbon chain. | Propionyl-CoA (starter unit) | Polyketide/Fatty Acid Synthase |

| Elongation | Stepwise addition of two more building blocks to the growing chain. | Propionyl-CoA (extender units) | Polyketide/Fatty Acid Synthase |

| Termination | Cleavage of the completed chain from the enzyme complex and final modification. | Polyketide intermediate (β-ketothioester) | Thioesterase (putative) |

| Final Product | The resulting ketone after chain cleavage and decarboxylation. | 4-Methylheptan-3-one | - |

Ecological Significance in Chemical Communication Networks

This compound is a significant semiochemical, a chemical substance released by an organism that affects the behavior of other individuals. wikipedia.org It functions primarily within the chemical communication networks of various insect species, acting as both an intraspecific pheromone and an interspecific allomone. pherobase.comresearchgate.net

As a pheromone, it mediates interactions between members of the same species. wikipedia.org Its most well-documented role is as an alarm pheromone in several species of ants. smolecule.comnih.gov For instance, it is the principal alarm pheromone for the leaf-cutting ants Atta texana and Atta cephalotes. pherobase.comnih.govthegoodscentscompany.com When released, it triggers defensive and aggressive behavior, alerting other colony members to a threat. researchgate.net

The compound also functions as an allomone, an interspecific signal that benefits the emitter but not the receiver. wikipedia.orgresearchgate.net In harvester ants of the genus Pogonomyrmex, such as P. barbatus, P. californicus, and P. rugosus, 4-methyl-3-heptanone acts as an alarm pheromone within the colony but also serves as a defensive allomone against potential predators or competitors. pherobase.comresearchgate.net Similarly, the braconid wasp Leiophron uniformis releases the (S)-enantiomer of 4-methyl-3-heptanone when threatened; in this solitary, non-social insect, the compound functions as a defensive secretion rather than a social alarm signal. pherobase.comresearchgate.net The presence of this compound across different insect orders highlights its versatile role in chemical ecology, from coordinating social defense in ants to individual defense in parasitoid wasps.

Table 2: Semiochemical Functions of 4-Methylheptan-3-one in Various Insect Species

| Species | Order | Family | Semiochemical Role | Function |

|---|---|---|---|---|

| Atta cephalotes | Hymenoptera | Formicidae | Pheromone | Alarm Signal |

| Atta texana | Hymenoptera | Formicidae | Pheromone | Alarm Signal |

| Pogonomyrmex barbatus | Hymenoptera | Formicidae | Allomone / Pheromone | Defensive Secretion / Alarm Signal |

| Pogonomyrmex californicus | Hymenoptera | Formicidae | Allomone / Pheromone | Defensive Secretion / Alarm Signal |

| Pogonomyrmex rugosus | Hymenoptera | Formicidae | Allomone / Pheromone | Defensive Secretion / Alarm Signal |

| Leiophron uniformis | Hymenoptera | Braconidae | Allomone | Defensive Secretion |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-Methyl-3-heptanone |

| Propionyl-CoA |

| Acetyl-CoA |

Advanced Analytical and Characterization Techniques for Chiral Ketones

Chromatographic Enantioseparation Methods

Chromatographic techniques are powerful tools for separating the enantiomers of chiral compounds, enabling the determination of enantiomeric purity and the isolation of individual stereoisomers.

Chiral Gas Chromatography (GC) is a primary method for determining the enantiomeric excess (e.e.) of volatile chiral compounds such as ketones. ic.ac.uk This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. gcms.cz

Research Findings:

Stationary Phases: Modified cyclodextrins are commonly used as CSPs for the separation of chiral ketones. gcms.cz For instance, columns like Chirasil DEX CB have been successfully used for the chiral GC analysis of the acetyl derivatives of 4-methylheptan-3-ol, a related compound. mdpi.com

Advantages: Chiral GC offers high resolution and sensitivity, requiring only a small sample size. ic.ac.uk It often does not require derivatization of the analyte, simplifying sample preparation. ic.ac.uk

Applications: The technique is widely applied in pheromone research to determine the enantiomeric composition of semiochemicals, which is critical as different enantiomers can elicit different biological responses in insects. nih.govresearchgate.net For example, the enantiomeric excess of the four stereoisomers of 4-methylheptan-3-ol was determined using chiral GC. nih.gov

Interactive Data Table: Chiral GC Conditions for Related Compounds

| Compound | Column | Temperature Program | Carrier Gas | Enantiomeric Excess (e.e.) | Diastereomeric Excess (d.e.) | Reference |

| (3R,4R)-4-Methylheptan-3-ol | Chirasil DEX CB | 45 °C/1.0 °C·min⁻¹/65 °C (1 min)/50 °C·min⁻¹ | Not Specified | 99% | 99% | nih.gov |

| (3S,4R)-4-Methylheptan-3-ol | Chirasil DEX CB | 45 °C/1.0 °C·min⁻¹/65 °C (1 min)/50 °C·min⁻¹ | Not Specified | 99% | 99% | mdpi.com |

| (3R,4S)-4-Methylheptan-3-ol | Chirasil DEX CB | 45 °C/1.0 °C·min⁻¹/65 °C (1 min)/50 °C·min⁻¹ | Not Specified | 99% | 92% | nih.gov |

| (3S,4S)-4-Methylheptan-3-ol | Chirasil DEX CB | 45 °C/1.0 °C·min⁻¹/65 °C (1 min)/50 °C·min⁻¹ | Not Specified | 99% | 94% | mdpi.com |

Chiral High-Performance Liquid Chromatography (HPLC) is another indispensable technique for the separation of enantiomers. nih.gov It can be performed using either a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA). chiralpedia.com

Research Findings:

Chiral Stationary Phases (CSPs): A wide variety of CSPs are commercially available, with polysaccharide-based and macrocyclic glycopeptide-based columns being particularly versatile. chromatographyonline.comphenomenex.com These CSPs allow for the direct separation of a broad range of enantiomeric compounds, including ketones. phenomenex.com

Method Development: The selection of the appropriate CSP and mobile phase is crucial for achieving baseline separation. chromatographyonline.com A screening approach using a set of standard columns is often employed to expedite method development. chromatographyonline.com

Indirect Separation: An alternative approach involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. chiralpedia.com

Spectroscopic Characterization of Stereoisomers

Spectroscopic methods provide detailed information about the three-dimensional structure of molecules, which is essential for the unambiguous assignment of stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative and absolute configuration of chiral molecules.

Research Findings:

Chiral Shift Reagents: In the presence of chiral shift reagents, the NMR signals of enantiomers, which are otherwise indistinguishable, can be resolved. This allows for the determination of enantiomeric excess.

NOE and ROESY: Two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) provide information about through-space interactions between protons. These techniques are particularly useful for determining the relative stereochemistry in rigid molecular systems. wordpress.com

Diastereomeric Excess Determination: The relative configuration and diastereomeric excess of the stereoisomers of 4-methylheptan-3-ol were established by comparing their ¹H-NMR spectra with literature data. nih.gov

Optical rotation and Circular Dichroism (CD) spectroscopy are chiroptical techniques that rely on the differential interaction of chiral molecules with polarized light. yale.edu

Research Findings:

Optical Rotation: This technique measures the rotation of the plane of linearly polarized light as it passes through a solution of a chiral compound. wikipedia.org The specific rotation is a characteristic property of a chiral molecule and can be used to determine its enantiomeric purity. For example, the optical rotation of the stereoisomers of 4-methylheptan-3-ol has been reported. mdpi.comnih.gov

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org The resulting CD spectrum provides information about the stereochemistry of the molecule, particularly for compounds containing a chromophore, such as the carbonyl group in ketones. royalsocietypublishing.org

Combined Techniques: HPLC can be coupled with chiroptical detectors like CD or optical rotation detectors to allow for the quantification of enantiomeric excess. heraldopenaccess.usuma.es

Interactive Data Table: Optical Rotation of 4-Methylheptan-3-ol Stereoisomers

| Stereoisomer | Specific Rotation [α]D | Concentration (c) | Solvent | Reference |

| (3R,4R)-1 | +23.0 | 1.2 | Hexane | nih.gov |

| (3S,4R)-1 | +11.5 | 1.0 | Hexane | mdpi.com |

| (3R,4S)-1 | -10.7 | 1.4 | Hexane | nih.gov |

| (3S,4S)-1 | -18.9 | 1.1 | Hexane | mdpi.com |

Mass Spectrometry for Structural Elucidation and Trace Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and structure of compounds by analyzing the mass-to-charge ratio of their ions.

Research Findings:

Fragmentation Patterns: In mass spectrometry, molecules are fragmented into smaller, characteristic ions. The fragmentation pattern of a molecule can provide valuable information about its structure. For instance, 3-heptanone (B90015) and 4-heptanone (B92745) can be distinguished by their different major fragments observed in the mass spectrum. study.com The NIST WebBook provides mass spectral data for 5-methyl-3-heptanone, showing characteristic fragments. nist.gov

GC-MS: The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile compounds in complex mixtures. nih.gov Experimental GC-MS data for 5-methyl-3-heptanone is available in public databases. nih.gov

Trace Analysis: Due to its high sensitivity, MS is well-suited for the detection and identification of trace amounts of compounds, which is particularly important in fields like pheromone research where semiochemicals are often present in very low concentrations.

Interactive Data Table: Mass Spectral Data for 5-Methyl-3-heptanone

| m/z | Relative Intensity |

| 57 | 999 |

| 43 | 907 |

| 29 | 837 |

| 71 | 726 |

| 72 | 599 |

Source: MassBank of North America (MoNA), as cited in PubChem CID 7822. nih.gov

Computational Chemistry and Theoretical Studies of 4r Methylheptan 3 One

Density Functional Theory (DFT) Applications in Conformational Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is widely employed to determine the properties of molecules, including their conformational landscapes. nih.gov For 4R-methylheptan-3-one, DFT can be used to identify the most stable arrangements of its atoms (conformers) and the energy differences between them. This is crucial as the molecule's conformation can significantly influence its physical properties and biological activity.

Molecular Geometry Optimization and Energy Landscapes

A fundamental application of DFT is molecular geometry optimization, an iterative process that systematically alters the positions of atoms to find a configuration with the minimum possible ground state energy. researchgate.netstackexchange.com This process yields the most stable three-dimensional structure of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. researchgate.net For this compound, with its flexible alkyl chains, multiple low-energy conformers are expected due to rotation around its single bonds.

The geometry optimization procedure begins with an initial molecular geometry and calculates the energy and the forces on each atom. mdpi.com The atoms are then moved in a direction that lowers the energy, and the process is repeated until convergence criteria for energy, force, and displacement are met. researchgate.net By performing this optimization starting from various initial geometries, it is possible to map out the potential energy surface (PES) of the molecule. The PES is a conceptual landscape that relates the energy of a molecule to its geometry; the valleys on this landscape correspond to stable conformers (local minima), while the peaks represent transition states between them.

A typical DFT study on this compound would use a functional like B3LYP paired with a basis set such as 6-31G* or larger to achieve a balance between accuracy and computational cost. mdpi.comyoutube.com The results would allow for the creation of a table listing the relative energies of the most stable conformers.

Table 1: Illustrative Relative Energies of this compound Conformers Calculated via DFT (Note: Data are hypothetical and for illustrative purposes only.)

| Conformer | Relative Energy (kcal/mol) | Population at 298.15 K (%) | Key Dihedral Angle (C2-C3-C4-C5) |

|---|---|---|---|

| A | 0.00 | 65.1 | -155.8° |

| B | 0.55 | 21.5 | 62.3° |

| C | 1.20 | 8.9 | 178.1° |

| D | 2.50 | 4.5 | -68.4° |

Intermolecular Interactions and Solvation Effects

The behavior of this compound is also governed by its interactions with surrounding molecules, whether in a pure liquid or in a solution. DFT can model these intermolecular interactions, such as dipole-dipole forces, which are significant for polar molecules like ketones. niscpr.res.in Understanding these interactions is key to predicting physical properties like boiling point and miscibility.

Furthermore, the presence of a solvent can dramatically alter the conformational stability and reactivity of a solute. orientjchem.org Solvation effects can be modeled computationally using implicit or explicit solvent models. Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant, offering a computationally efficient way to account for bulk solvent effects. osti.govresearchgate.net Explicit models involve simulating individual solvent molecules around the solute, which is more computationally intensive but can capture specific solute-solvent interactions like hydrogen bonding. osti.govrsc.org

A DFT study incorporating an implicit solvent model could calculate the change in free energy when this compound is transferred from the gas phase to a solvent. This would reveal how different solvents stabilize or destabilize its various conformers, potentially shifting the equilibrium population.

Table 2: Illustrative Solvation Free Energies for the Most Stable Conformer of this compound in Various Solvents (Note: Data are hypothetical and for illustrative purposes only.)

| Solvent | Dielectric Constant | Solvation Free Energy (kcal/mol) |

|---|---|---|

| Hexane | 1.88 | -2.15 |

| Chloroform | 4.81 | -4.50 |

| Acetone | 20.7 | -5.85 |

| Water | 78.4 | -6.20 |

Quantum Chemical Studies of Reaction Mechanisms and Stereoselectivity in Syntheses

Quantum chemical calculations, particularly using DFT, are invaluable for elucidating the mechanisms of chemical reactions. researchgate.netacs.org These methods can be used to calculate the energies of reactants, products, intermediates, and, most importantly, the transition states that connect them. This information allows for the determination of reaction pathways and activation energies, providing a deep understanding of reaction kinetics and selectivity.

For this compound, a key reaction is its reduction to form the corresponding alcohol, 4-methylheptan-3-ol, which is a known insect pheromone. nih.govnih.govresearchgate.net This reduction creates a new stereocenter at the C3 position, leading to two possible diastereomers: (3S,4R)- and (3R,4R)-4-methylheptan-3-ol. The stereochemical outcome of such reductions is of immense synthetic importance. wikipedia.orgmdpi.com

Theoretical studies can model the reaction pathway for the reduction of this compound. By calculating the transition state energies for the hydride attack on the two faces of the prochiral carbonyl group, chemists can predict which diastereomer is favored. These calculations can rationalize the stereoselectivity observed in experimental syntheses and guide the design of new, more selective catalysts. nih.gov

Table 3: Illustrative DFT-Calculated Activation Energies for the Diastereoselective Reduction of this compound (Note: Data are hypothetical and for illustrative purposes only.)

| Transition State | Product Diastereomer | Activation Energy (ΔG‡, kcal/mol) | Predicted Product Ratio |

|---|---|---|---|

| TS-A (Re-face attack) | (3R,4R)-4-methylheptan-3-ol | 12.5 | 1 |

| TS-B (Si-face attack) | (3S,4R)-4-methylheptan-3-ol | 10.8 | ~20 |

Molecular Dynamics Simulations for Understanding Chiral Recognition Processes

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov MD simulations are particularly powerful for studying chiral recognition, the process by which a chiral molecule preferentially interacts with one enantiomer of another chiral molecule. nih.govresearchgate.net This is the fundamental principle behind enantioselective chromatography and the specific interactions of chiral molecules with biological receptors.

In a typical MD simulation of this compound, the molecule would be placed in a simulation box with a chiral selector (e.g., a chiral stationary phase material or a receptor protein) and solvent molecules. nsf.gov The simulation calculates the forces between all atoms and uses Newton's laws of motion to predict their subsequent positions and velocities over short time steps. The resulting trajectory provides a detailed view of the dynamic interactions between the molecules. nsf.gov

By analyzing these trajectories, researchers can identify the specific intermolecular forces—such as hydrogen bonds, van der Waals forces, and electrostatic interactions—that govern the formation of diastereomeric complexes. nih.gov Calculating the binding free energy for the interaction of this compound with a chiral partner allows for a quantitative prediction of enantioselectivity. nih.gov This insight is crucial for developing methods to separate enantiomers or for understanding how a chiral semiochemical might interact with its specific olfactory receptor.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Semiochemicals

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For semiochemicals—chemicals that mediate interactions between organisms—QSAR models can be used to predict the activity of new, untested compounds based on their molecular properties. wikipedia.orgplantprotection.pl

The alcohol derivative of this compound, 4-methylheptan-3-ol, is an aggregation pheromone for several bark beetle species. nih.govresearchgate.net The biological activity of this pheromone is highly dependent on its stereochemistry. A QSAR study could be developed for this class of semiochemicals. First, a dataset of related compounds with known pheromonal activity (e.g., measured by electroantennography or in field trapping experiments) would be compiled. wikipedia.org

Next, a set of molecular descriptors would be calculated for each compound. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. For a chiral molecule like this compound, 3D descriptors that capture its stereochemical features would be particularly important. Finally, a mathematical model is built to correlate these descriptors with the observed biological activity. This model could then be used to predict the pheromonal activity of novel, unsynthesized compounds, accelerating the discovery of new and more effective pest management agents. semanticscholar.org

Future Research Directions and Translational Perspectives

Exploration of Novel Biocatalytic Systems for Enantioselective Synthesis

Future research in the synthesis of 4R-Methylheptan-3-one is increasingly focused on the development of novel biocatalytic systems to achieve high enantioselectivity. researchgate.net Biocatalysis offers a green and efficient alternative to traditional chemical synthesis, providing high chemo-, regio-, and stereoselectivity under mild reaction conditions. researchgate.net The exploration of new enzymes and the engineering of existing ones are pivotal for creating more effective and scalable synthetic routes.

One promising avenue is the use of multi-enzyme cascades in one-pot syntheses. mdpi.com This approach, which combines multiple enzymatic reactions in a single vessel, can improve efficiency and reduce waste. For instance, a dual-enzyme system employing an ene-reductase (ER) and an alcohol dehydrogenase (ADH) has been investigated for the synthesis of chiral alcohols from unsaturated ketones. mdpi.comresearchgate.net By carefully selecting or engineering these enzymes, it is possible to control the stereochemistry at multiple chiral centers. Research is ongoing to discover and optimize ERs and ADHs that exhibit high selectivity for substrates like the precursors to this compound.

Another key area of research is the immobilization of enzymes. Immobilized enzymes, or nano-biocatalysts (NBCs), offer enhanced stability, easier recovery, and potential for continuous flow processes, which are advantageous for industrial applications. nih.gov The development of novel immobilization techniques and support materials is crucial for improving the operational stability and reusability of biocatalysts for the synthesis of chiral ketones.

Furthermore, the discovery of novel enzymes from diverse microbial sources remains a significant research direction. acs.org The metabolic pathways of various microorganisms are a rich source of enzymes with unique catalytic activities that have yet to be fully exploited in biocatalysis. acs.org High-throughput screening methods are being developed to rapidly identify enzymes with the desired enantioselectivity for the synthesis of specific chiral compounds like this compound.

A summary of key enzyme classes and their potential application in the enantioselective synthesis of this compound is presented in the table below.

| Enzyme Class | Catalytic Function | Relevance to this compound Synthesis |

| Ene-Reductases (ERs) | Asymmetric reduction of C=C double bonds | Creation of the chiral center at the 4-position from an unsaturated precursor. mdpi.comresearchgate.net |

| Alcohol Dehydrogenases (ADHs) | Asymmetric reduction of ketones to alcohols | Potential for kinetic resolution of racemic mixtures or stereoselective reduction of a prochiral precursor. researchgate.netmdpi.com |

| Lipases | Kinetic resolution of racemic alcohols/esters | Can be used to resolve racemic mixtures of 4-methylheptan-3-ol, a precursor to the target ketone. bohrium.com |

| Halohydrin Dehalogenases | Enantioselective formation and ring-opening of epoxides | Offers a potential alternative synthetic route to chiral building blocks. researchgate.net |

Development of Integrated Pest Management Strategies Utilizing Semiochemicals

The development of sustainable and environmentally benign alternatives to conventional insecticides is a critical goal in modern agriculture. mdpi.comresearchgate.net Integrated Pest Management (IPM) is a holistic approach that combines various pest control methods to minimize economic damage while reducing reliance on synthetic pesticides. gallatinmt.govnih.govresearchgate.net Semiochemicals, which are chemicals used for communication between organisms, are increasingly being incorporated into IPM strategies. slu.seplantprotection.plplantprotection.pl this compound, as a potential semiochemical, is a subject of interest for its application in such strategies.

Pheromones, a class of semiochemicals used for intraspecific communication, have been successfully employed in IPM for monitoring, mass trapping, mating disruption, and "attract-and-kill" strategies. plantprotection.plentomologyjournals.com The stereoisomers of related compounds, such as 4-methylheptan-3-ol, are known to be components of the aggregation or trail pheromones for various insect species, including bark beetles and ants. nih.govresearchgate.net This highlights the importance of stereochemistry in the biological activity of these semiochemicals.

Future research will focus on several key areas to integrate this compound into IPM programs:

Identification of Target Pests: The first step is to identify insect species that utilize this compound as a pheromone or kairomone. This involves field studies and laboratory bioassays to determine the behavioral responses of various pest insects to this specific enantiomer.

Optimization of Lure Formulations: The development of effective and long-lasting lures is crucial for the successful application of semiochemicals in the field. uliege.be Research will focus on optimizing the release rate of this compound from dispensers to mimic the natural release by the target insect.

Integration with Other IPM Tactics: The use of this compound will likely be most effective when combined with other IPM strategies, such as biological control, cultural practices, and the use of resistant crop varieties. nih.govclemson.edu Research is needed to determine the most effective combinations of tactics for specific pest-crop systems.

The potential applications of this compound in IPM are summarized in the table below.

| IPM Strategy | Description | Potential Role of this compound |

| Monitoring | Using traps baited with semiochemicals to detect the presence and population density of pests. plantprotection.plentomologyjournals.com | As a lure in traps to monitor populations of target pest species. |

| Mass Trapping | Deploying a large number of traps to capture a significant portion of the pest population, thereby reducing their numbers. plantprotection.plentomologyjournals.com | As a potent attractant in mass trapping systems to directly control pest populations. |

| Mating Disruption | Permeating the environment with a synthetic pheromone to confuse males and prevent them from finding females for mating. plantprotection.pl | If identified as a sex pheromone, it could be used to disrupt the mating of a target pest. |

| Push-Pull Strategy | Using a combination of repellent ("push") and attractant ("pull") stimuli to manipulate the distribution of pests and their natural enemies. entomologyjournals.com | As an attractant ("pull") to lure pests away from the crop and towards traps or trap crops. |

Advancements in Computational Prediction of Stereochemical Outcomes

The ability to accurately predict the stereochemical outcome of a reaction is a significant challenge in asymmetric synthesis. researchgate.net Computational chemistry and quantitative structure-activity relationship (QSAR) modeling are becoming increasingly powerful tools for understanding and predicting enantioselectivity. nih.govnih.govyoutube.com Future advancements in these areas will be instrumental in the rational design of catalysts and reaction conditions for the synthesis of this compound.

One area of active research is the development of more sophisticated QSAR models. medium.com These models aim to establish a mathematical relationship between the structural features of a catalyst or substrate and the enantiomeric excess of the product. youtube.com For enantioselective reactions, it is crucial to incorporate 3D descriptors that can distinguish between enantiomers. nih.gov The development of novel descriptors, such as the Enantioselective Molecular Asymmetry (EMAS) descriptor, is a step towards more accurate predictions. nih.gov

Another key area is the use of computational modeling to elucidate reaction mechanisms and transition states. researchgate.netnih.gov By understanding the energetic differences between the transition states leading to the (R) and (S) enantiomers, researchers can rationally design catalysts that favor the formation of the desired product. Density functional theory (DFT) is a commonly used method for these types of calculations. researchgate.net

The integration of machine learning and artificial intelligence with computational chemistry is also a promising direction. These approaches can be used to analyze large datasets of reaction outcomes and identify complex patterns that are not readily apparent to human researchers. This can accelerate the discovery of new catalysts and reaction conditions for the enantioselective synthesis of this compound.

Key computational approaches and their applications in predicting stereochemical outcomes are outlined in the table below.

| Computational Approach | Description | Application to this compound Synthesis |

| Quantitative Structure-Activity Relationship (QSAR) | Statistical models that relate chemical structure to a specific activity, such as enantioselectivity. nih.govmedium.com | Predicting the enantiomeric excess of this compound based on the structure of the catalyst and substrate. |

| 3D-QSAR | QSAR models that use 3D descriptors of molecules to account for their spatial properties. nih.gov | Improving the accuracy of enantioselectivity predictions by considering the three-dimensional nature of the catalyst-substrate interactions. |

| Transition State Modeling | Computational methods, such as DFT, used to calculate the energies of transition states. researchgate.net | Understanding the origin of enantioselectivity and rationally designing catalysts that favor the formation of the R-enantiomer. |

| Molecular Docking | Predicting the preferred binding mode of a substrate to the active site of an enzyme or catalyst. youtube.com | Elucidating the interactions that determine the stereochemical outcome of biocatalytic or chemocatalytic reactions. |

Investigation of this compound in Broader Ecological Contexts

The study of semiochemicals in their broader ecological contexts is essential for understanding their function and for developing effective pest management strategies. While 4-methyl-3-heptanone (B36217) has been identified as an alarm pheromone in some ant species, the specific ecological role of the 4R enantiomer is an area for further investigation. thegoodscentscompany.com

Future research should focus on the following aspects:

Interspecific Communication: Investigating whether this compound acts as a kairomone for predators or parasitoids of the species that produce it. This could have implications for its use in IPM, as it might attract natural enemies of the target pest.

Biosynthesis: Understanding the biosynthetic pathway of this compound in insects can provide insights into its regulation and evolution. nih.govrsc.org This knowledge could also open up possibilities for manipulating the production of this semiochemical in pest populations.

Synergistic and Inhibitory Effects: Pheromones often consist of a blend of several compounds, and the presence of other stereoisomers or related compounds can have synergistic or inhibitory effects on the behavioral response of the target insect. nih.gov Research is needed to determine if the activity of this compound is influenced by the presence of other stereoisomers of 4-methylheptan-3-one or other compounds.

Ecological Niche: Exploring the presence and role of this compound in a wider range of insect species and ecological systems. This could reveal new target pests for IPM strategies based on this semiochemical.

The potential ecological roles of this compound are summarized in the table below.

| Ecological Role | Description | Research Focus |

| Pheromone | Intraspecific communication, such as alarm or aggregation signals. nih.govpherobase.com | Confirming the pheromonal activity of this compound in specific insect species and elucidating the behavioral responses it elicits. |

| Kairomone | Interspecific communication that benefits the receiver, such as a predator detecting its prey. slu.se | Investigating whether natural enemies of the species that produce this compound use it as a cue to locate their hosts. |

| Allomone | Interspecific communication that benefits the emitter, such as a defense compound that repels predators. slu.se | Determining if this compound has any repellent or defensive properties against predators or competitors. |

| Synomone | Interspecific communication that benefits both the emitter and the receiver. slu.se | Exploring potential mutualistic interactions mediated by this compound, such as attracting pollinators that also deter herbivores. |

Q & A

Q. What are the established protocols for synthesizing and characterizing 4R-Methylheptan-3-one, and how can experimental reproducibility be ensured?

Q. How can researchers identify and mitigate common contaminants or byproducts in this compound synthesis?

- Methodological Answer : Use tandem analytical techniques (e.g., GC-MS coupled with HPLC) to detect trace impurities. For example, residual solvents (e.g., THF) or unreacted precursors (e.g., 4R-Methylheptan-3-ol) can be quantified via calibration curves. Mitigation strategies include optimizing reaction time/temperature and implementing post-synthesis purification protocols (e.g., distillation under reduced pressure) .

Advanced Research Questions

Q. What strategies resolve contradictions in stereochemical assignments of this compound using spectroscopic data?

Q. How does this compound’s stability under varying pH and temperature conditions impact its applicability in catalytic studies?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 2–12) at 25–80°C. Monitor degradation via UV-Vis spectroscopy (λ~270 nm for ketone absorption) and LC-MS. Report degradation products (e.g., heptanoic acid derivatives) and derive Arrhenius plots to predict shelf-life. Such data inform solvent selection and reaction design in catalysis .

Q. What computational models best predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Apply frontier molecular orbital (FMO) theory using Gaussian or ORCA software to calculate LUMO energies, which correlate with electrophilicity. Compare predicted reactivity (e.g., with Grignard reagents) against experimental yields. Validate models by synthesizing derivatives (e.g., 4R-Methylheptan-3-ol) and analyzing kinetic data .

Methodological Guidelines

- Literature Review : Prioritize peer-reviewed journals (e.g., Journal of Organic Chemistry) over non-academic sources. Use tools like SciFinder to identify foundational studies on ketone chemistry .

- Data Presentation : Tabulate raw data (e.g., NMR shifts, reaction yields) in supplementary files with machine-readable formats (e.g., .csv) .

- Safety Protocols : Use OV/AG/P99 respirators and chemical-resistant gloves during synthesis, referencing OSHA/NIOSH guidelines for ketone handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.